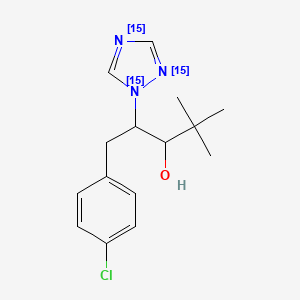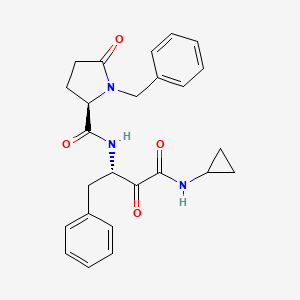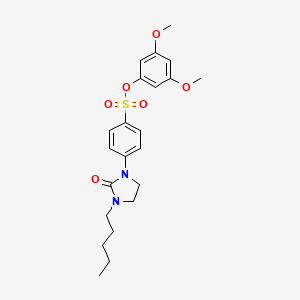
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is a deuterated derivative of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) typically involves the acetylation of S-(N-methyl-carbamoyl)-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) may involve large-scale acetylation reactions followed by purification processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in studies involving protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d5
Uniqueness
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C19H35N3O4S |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(10)9-5(6(11)12)3-14-7(13)8-2/h11-13H,1-10H2;5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t;5-/m.0/s1/i;2D3 |
InChI Key |
JNXNAWKGRASTPR-ZQHITYHUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CSC(=O)NC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


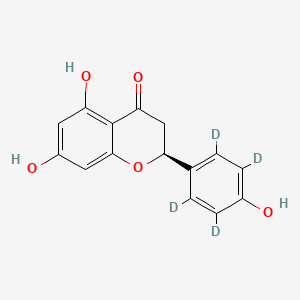
![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
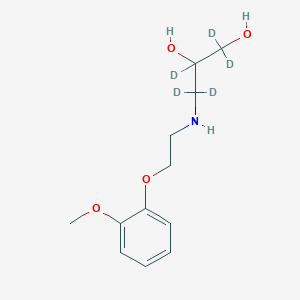
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
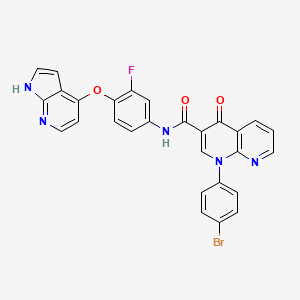
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
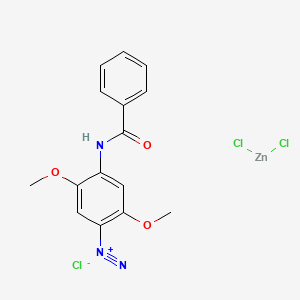
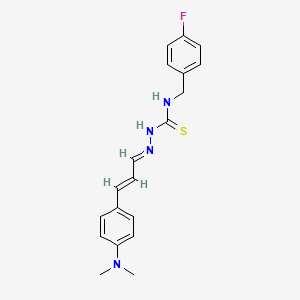
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
